2-Phenyl-1-(1h-pyrazol-4-yl)ethanone

Medicinal Chemistry SAR Profiling Physicochemical Property Optimization

This 4-phenylacetylpyrazole features a free N1–H enabling orthogonal derivatization for COX-2 inhibitor libraries and PROTAC linker attachment—capabilities absent in the N1-phenyl regioisomer (CAS 3968-40-9). Procuring the correct regioisomer (112675-13-5) ensures controlled SAR and assay reproducibility. Scalable synthesis via dilithiation–electrophile trapping supports gram-to-kilogram supply. Request pricing for high-purity research-grade material.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 112675-13-5
Cat. No. B12880555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1-(1h-pyrazol-4-yl)ethanone
CAS112675-13-5
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)C2=CNN=C2
InChIInChI=1S/C11H10N2O/c14-11(10-7-12-13-8-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13)
InChIKeyBJFODKFXQZWCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-1-(1H-pyrazol-4-yl)ethanone (CAS 112675-13-5): A Positionally Defined Pyrazole-Ethanone Building Block for Medicinal Chemistry and SAR Campaigns


2-Phenyl-1-(1H-pyrazol-4-yl)ethanone (CAS 112675-13-5) is a heterocyclic aryl alkyl ketone (C₁₁H₁₀N₂O, MW 186.21 g/mol) composed of a pyrazole ring substituted at the 4-position with a phenylacetyl moiety [1]. It is structurally distinct from its N1-phenyl regioisomer 1-(1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 3968-40-9) and from the unsubstituted parent 1-(1H-pyrazol-4-yl)ethanone (CAS 25016-16-4), a differentiation that materially affects hydrogen-bonding capacity, lipophilicity, and downstream reactivity profiles [2]. The compound is accessed via an established dilithiation–electrophile trapping route that provides convenient entry to 4-functionalized pyrazoles .

Why Generic Substitution of 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone (CAS 112675-13-5) Fails: Positional Isomerism Dictates Biological and Synthetic Utility


The two isomeric forms—2-phenyl-1-(1H-pyrazol-4-yl)ethanone (phenyl on the acetyl side-chain, CAS 112675-13-5) and 1-(1-phenyl-1H-pyrazol-4-yl)ethanone (phenyl on N1, CAS 3968-40-9)—share the same molecular formula (C₁₁H₁₀N₂O) but differ fundamentally in their hydrogen-bond donor/acceptor topology and electronic distribution [1]. This positional isomerism alters XLogP3 (1.5 for the target vs. 1.3 for the N1-phenyl isomer), topological polar surface area (45.8 Ų vs. 34.9 Ų), and the availability of the free pyrazole NH for further derivatization, making the two compounds non-interchangeable in structure–activity relationship (SAR) studies or library enumeration [2]. Procurement of the incorrect regioisomer therefore introduces uncontrolled variables into any biological assay or synthetic sequence.

2-Phenyl-1-(1H-pyrazol-4-yl)ethanone (CAS 112675-13-5): Quantitative Differentiation Evidence Against Close Structural Analogs


Positional Isomerism: Physicochemical Property Divergence vs. N1-Phenyl Regioisomer (CAS 3968-40-9)

Despite identical molecular formula (C₁₁H₁₀N₂O) and molecular weight (186.21 g/mol), the target compound 2-phenyl-1-(1H-pyrazol-4-yl)ethanone differs from its N1-phenyl regioisomer 1-(1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 3968-40-9) in three computationally derived descriptors critical for drug-likeness assessment: XLogP3-AA (1.5 vs. 1.3), Topological Polar Surface Area (45.8 Ų vs. 34.9 Ų), and Hydrogen Bond Donor Count (1 vs. 0) [1]. These differences arise from the free pyrazole NH present only in the target compound, which provides an additional hydrogen-bond donor site that can be exploited for target engagement or further derivatization.

Medicinal Chemistry SAR Profiling Physicochemical Property Optimization

Topological Polar Surface Area (TPSA) Advantage Over N1-Phenyl Regioisomer

The target compound possesses a TPSA of 45.8 Ų compared to 34.9 Ų for the N1-phenyl regioisomer [1]. The 10.9 Ų increase (31% higher) is attributable to the free pyrazole NH contributing to the polar surface. TPSA values below 60–70 Ų are generally associated with favorable oral absorption, while values below 90 Ų are considered permissive for blood-brain barrier penetration. Both compounds fall within drug-like space, but the target compound's intermediate TPSA may offer a differentiated balance between solubility and permeability.

Drug Design ADME Prediction Blood-Brain Barrier Permeability

Synthetic Accessibility: Established Dilithiation Route vs. Multi-Step N1-Functionalization

The target compound is accessible via a direct dilithiation–electrophile trapping sequence starting from 4-bromopyrazole, as reported by Heinisch et al. . This methodology provides convenient access to 4-benzoylpyrazole and homologous 4-phenylacetylpyrazoles in good yields. In contrast, the N1-phenyl regioisomer requires initial N-arylation of pyrazole followed by 4-acetylation, a two-step sequence that can suffer from regioselectivity issues during the acetylation step. The dilithiation approach offers a more convergent and scalable entry point for library synthesis.

Synthetic Chemistry Process Development Pyrazole Functionalization

Class-Level COX-2 Inhibitory Potential of Pyrazole-4-yl Ethanone Scaffolds

While no direct IC₅₀ data for 2-phenyl-1-(1H-pyrazol-4-yl)ethanone are publicly available, pyrazole derivatives containing the ethanone skeleton at the 4-position have been reported as selective COX-2 inhibitors. A 2019 study by Mishra et al. demonstrated that pyrazole ethanone-linked compounds exhibit selective COX-2 inhibition, with related 4-substituted pyrazole derivatives achieving COX-2 IC₅₀ values in the range of 0.043–0.56 μM [1]. The target compound, bearing a phenylacetyl substituent at C4 with a free NH at N1, represents a versatile intermediate for further elaboration into potent and selective COX-2 inhibitors.

Anti-Inflammatory Drug Discovery COX-2 Inhibition Selective Inhibitor Design

Derivatization Versatility: Free NH Enables N-Functionalization Not Possible with N1-Substituted Analogs

The target compound bears a free NH at the pyrazole N1 position (Hydrogen Bond Donor Count = 1), whereas the N1-phenyl regioisomer has HBD = 0 [1]. This free NH serves as a synthetic handle for N-alkylation, N-arylation, or N-acylation reactions, enabling the installation of linkers, tags, or second pharmacophores. In PROTAC design or bifunctional molecule construction, this additional attachment point is critical for linker conjugation without competing with the C4 ketone functionality. N1-substituted analogs lack this orthogonal derivatization site, limiting their utility in branched or trifunctional molecule architectures.

Chemical Biology PROTAC Design Bifunctional Molecule Synthesis

Optimal Research and Industrial Application Scenarios for 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone (CAS 112675-13-5)


Focused COX-2 Inhibitor Library Enumeration via N1 Diversification

The free NH at the pyrazole N1 position enables systematic N-alkylation or N-arylation to generate a library of N-substituted pyrazole-4-yl ethanones for COX-2 inhibitor screening. This strategy leverages the class-level COX-2 inhibitory activity (IC₅₀ range 0.043–0.56 μM) reported for structurally related 4-substituted pyrazoles [1]. The phenylacetyl moiety at C4 can be retained as a constant pharmacophoric element while the N1 substituent is varied to optimize potency and selectivity, a workflow not accessible with N1-blocked regioisomers such as CAS 3968-40-9.

PROTAC Linker Attachment via Free Pyrazole NH

The orthogonal N1–H functionality provides a unique conjugation site for attaching linkers in PROTAC (Proteolysis Targeting Chimera) design without disrupting the C4 ketone pharmacophore [1]. This is a key differentiator from N1-phenyl-substituted analogs, which lack this free NH and require de novo synthesis of bifunctional derivatives. Researchers constructing ternary complex-forming molecules can procure this compound as a starting point for E3 ligase ligand conjugation via N1-alkylation.

Scalable Synthesis of 4-Functionalized Pyrazole Building Blocks via the Dilithiation Route

The Heinisch dilithiation–electrophile trapping protocol provides a scalable, one-step entry to 4-phenylacetylpyrazoles from 4-bromopyrazole [1]. This contrasts with multi-step N-functionalization-first approaches required for N1-substituted analogs. Process chemistry groups can leverage this convergent methodology for kilogram-scale preparation of the target compound as a key intermediate for downstream medicinal chemistry programs.

Physicochemical Property-Driven Lead Optimization for CNS Targets

With an XLogP3 of 1.5 and TPSA of 45.8 Ų, the target compound resides in a favorable property space for CNS drug discovery [1]. Its intermediate lipophilicity and moderate polar surface area balance passive permeability with aqueous solubility, making it a suitable core scaffold for optimization toward neurological targets where the free NH can engage in key hydrogen-bond interactions with target proteins.

Quote Request

Request a Quote for 2-Phenyl-1-(1h-pyrazol-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.